molecular formula C8H6F3NO2 B13609059 [4-(Trifluoromethyl)phenyl]nitromethane

[4-(Trifluoromethyl)phenyl]nitromethane

Cat. No.: B13609059
M. Wt: 205.13 g/mol
InChI Key: IPRQFBGSQVESQI-UHFFFAOYSA-N
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Description

1-(Nitromethyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a nitromethyl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(nitromethyl)-4-(trifluoromethyl)benzene typically involves the nitration of 4-(trifluoromethyl)toluene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitromethyl group onto the benzene ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(nitromethyl)-4-(trifluoromethyl)benzene may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient and scalable production of the compound while minimizing the risk of side reactions and ensuring high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group strongly activates the aromatic ring toward nucleophilic attack. Key findings include:

Reactivity with Aromatic Amines

  • In microwave-assisted reactions with sterically hindered aromatic amines (e.g., 4-toluidine), the compound undergoes regioselective ring-opening of epoxides. Yields range from 41–98% depending on substituents and reaction cycles .

  • Proton NMR studies confirm that nitromethane enhances the nucleophilicity of amines through hydrogen bonding, facilitating C–N bond formation .

Example Reaction

ReactantConditionsProduct YieldReference
4-TrifluoromethoxyanilineMicrowave, 100 W, 20 min61%
2,4-DifluoroanilineMicrowave, 120 W, 25 min52%

Reductive C–N Coupling

The nitro group participates in organophosphorus-catalyzed reductive coupling with arylboronic acids:

Key Findings

  • Using PhSiH₃ as a reductant and a phosphetane catalyst, the reaction achieves 90–95% yields for methylamination products .

  • Competitive studies show preferential reactivity of nitromethane over nitroarenes in (3+1) cheletropic addition pathways .

Mechanistic Pathway

  • Catalytic Cycle : PIII/PV=O redox cycling activates nitromethane.

  • Intermediate Formation : Nitromethane reacts with arylboronic acids via a four-membered transition state.

  • Reduction : Silane reduces the intermediate to form N-methylaniline derivatives .

Electrophilic Aromatic Substitution

The trifluoromethyl group directs nitro group positioning in electrophilic reactions:

Trifluoromethylthiolation

  • Using PhNHSCF₃ and methanesulfonic acid (MSA), the compound undergoes electrophilic trifluoromethylthiolation at the para-position with exclusive regioselectivity .

  • Substrate scope includes methyl- and i-propylphenols, with yields >85% .

Comparison of Activators

ActivatorReaction Time (h)Yield (%)
MSA692
Triflic Acid488

Solvent-Mediated Catalysis

Nitromethane serves dual roles as a solvent and catalyst:

Microwave-Assisted Reactions

  • In ring-opening reactions, nitromethane reduces reaction times from 12 hours (reflux) to 20 minutes (microwave) while improving yields by 30–40% .

  • Recycling nitromethane over four cycles shows <5% efficiency loss , supporting its sustainability .

Spectroscopic and Computational Insights

  • 19F NMR : Trifluoromethyl signals at δ −61.79 ppm (s) confirm electronic effects during substitution .

  • DFT Calculations : The nitro group lowers the LUMO energy by 1.8 eV , rationalizing enhanced electrophilicity .

Comparative Reactivity

The compound’s reactivity surpasses analogues due to synergistic CF₃ and NO₂ effects:

CompoundElectrophilicity (eV)Preferred Reaction
[4-(Trifluoromethyl)phenyl]nitromethane−3.2Reductive C–N coupling
4-Nitro-3-trifluoromethylaniline−2.9Ullmann coupling
4-Trifluoromethyl-2-nitrophenol−2.7SNAr with thiols

Scientific Research Applications

1-(Nitromethyl)-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents with specific biological activities.

    Industry: It is utilized in the production of agrochemicals and materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(nitromethyl)-4-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The nitromethyl group can undergo reduction to form reactive intermediates that interact with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Nitromethyl)-2-(trifluoromethyl)benzene
  • 1-(Nitromethyl)-3-(trifluoromethyl)benzene
  • 1-(Nitromethyl)-4-(difluoromethyl)benzene

Uniqueness

1-(Nitromethyl)-4-(trifluoromethyl)benzene is unique due to the specific positioning of the nitromethyl and trifluoromethyl groups on the benzene ring

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

1-(nitromethyl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)7-3-1-6(2-4-7)5-12(13)14/h1-4H,5H2

InChI Key

IPRQFBGSQVESQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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